3-Amino-3-methyl-2-phenylbutanoic acid

Analytical Chemistry Quality Control Pharmacopoeia

A common pain point in medicinal chemistry is the misidentification of 3-amino-3-methyl-2-phenylbutanoic acid as the psychoactive compound Phenibut. This non-proteinogenic β-amino acid features a critical gem-dimethyl group at the β-position, creating a sterically hindered, conformationally rigid scaffold for peptidomimetic design and chiral ligand development. · Distinct identity: Unique steric profile (gem-dimethyl) ensures metabolic stability; not a substitute for Phenibut or L-phenylalanine. · Research utility: Used to introduce conformational constraints in peptide leads, improving target binding affinity and selectivity. · Supply assurance: Available as free base or hydrochloride salt. Strict quality control with HPLC purity ≥97% for reproducible asymmetric synthesis and library generation.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B13240244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-methyl-2-phenylbutanoic acid
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(C)(C(C1=CC=CC=C1)C(=O)O)N
InChIInChI=1S/C11H15NO2/c1-11(2,12)9(10(13)14)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3,(H,13,14)
InChIKeyCSCRCVUJOQDLFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-methyl-2-phenylbutanoic Acid: Chemical Overview


3-Amino-3-methyl-2-phenylbutanoic acid is a synthetic, non-proteinogenic beta-amino acid derivative, characterized by the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol [1]. Its hydrochloride salt (CAS: 2060039-89-4) is the most common commercially available form . This compound serves primarily as a versatile chiral building block and scaffold in organic synthesis and pharmaceutical research, distinct from simple alpha-amino acids due to the presence of a beta-amino group and a bulky, substituted phenylbutanoic backbone, which confers unique steric and conformational properties . This structure is often confused with Phenibut (4-amino-3-phenylbutanoic acid), a different compound with distinct biological activity, highlighting the critical need for precise chemical identification in procurement [2].

Scaffold Non-proteinogenic β-amino acid chiral building block
Identity Structurally distinct from Phenibut – verify CAS and molecular formula
Feature Gem-dimethyl steric constraint supports conformational control studies

Why This Building Block Cannot Be Replaced by Generic Analogs


Generic substitution fails for 3-amino-3-methyl-2-phenylbutanoic acid due to its unique steric and electronic profile derived from the gem-dimethyl group at the beta-position, which is absent in common alpha-amino acid building blocks like L-phenylalanine or simpler beta-amino acids [1]. This structural feature significantly alters conformational preferences, metal chelation properties, and metabolic stability in derived peptides or small molecules [2]. Attempting to substitute with less sterically hindered analogs (e.g., 3-amino-3-phenylpropanoic acid) would compromise the conformational rigidity required for specific receptor interactions or chiral induction in asymmetric catalysis [3]. The evidence below demonstrates that this compound is not a commodity amino acid but a specialized scaffold for generating molecules with distinct physicochemical and biological properties [4].

1
α‑amino acid analogs (e.g., L‑phenylalanine) – backbone shift alters metabolic stability and secondary structure; direct replacement may compromise peptide design.
2
β‑amino acids without gem‑dimethyl – reduced steric bulk limits conformational restriction; Thorpe‑Ingold effect cannot be assumed.
3
Structurally similar aminated butanoic acids – small structural differences (e.g., 4‑amino‑3‑phenylbutanoic acid) create distinct molecular identity; use for Phenibut‑like activity is not supported.

Differentiation Evidence vs. Closest Analogs


Structural Distinction from Phenibut

3-Amino-3-methyl-2-phenylbutanoic acid (C₁₁H₁₅NO₂, MW 193.24 g/mol) is structurally distinct from Phenibut (4-amino-3-phenylbutanoic acid, C₁₀H₁₃NO₂, MW 179.22 g/mol) [1]. The target compound features a 2-phenyl substitution on a butanoic acid backbone with an amino group at the 3-position and an additional methyl group, resulting in a different molecular formula and weight [1]. This is a critical distinction for procurement and analytical verification, as the compounds are not interchangeable and have different biological profiles [2]. Misidentification can lead to failed experiments or regulatory non-compliance [3].

Structural Distinction from Phenibut
Head‑to‑head
ΔMW +14.02 g/mol
C₁₁H₁₅NO₂ vs C₁₀H₁₃NO₂
Ensures correct procurement; not interchangeable with Phenibut
Analytical verification recommended
Analytical Chemistry Quality Control Pharmacopoeia

Non-Proteinogenic Beta-Amino Acid Classification

3-Amino-3-methyl-2-phenylbutanoic acid is classified as a non-proteinogenic beta-amino acid [1]. This is a fundamental differentiator from standard alpha-amino acids like L-phenylalanine (a proteinogenic amino acid) [2]. The beta-amino acid backbone alters the position of the amino group relative to the carboxylic acid, leading to distinct secondary structure propensities in peptides and altered susceptibility to proteolytic enzymes [3]. This structural class is often employed to improve the metabolic stability and bioavailability of peptide-based therapeutics [4]. Quantitative data on proteolytic stability is not available for this specific compound, but class-level inference supports its distinct profile compared to alpha-amino acid alternatives.

Non‑Proteinogenic β‑Amino Acid
Class‑level
β‑amino acid backbone vs α‑amino acid comparator
Supports metabolic stability and conformational rigidity studies
Data to verify for this specific compound
Peptidomimetics Chiral Synthesis Drug Discovery

Steric Bulk from Gem-Dimethyl Substitution

A key structural feature of 3-amino-3-methyl-2-phenylbutanoic acid is the gem-dimethyl group at the 3-position (beta-carbon), which is absent in simpler analogs like 3-amino-3-phenylpropanoic acid or 2-amino-3-phenylbutanoic acid [1]. This gem-dimethyl substitution introduces significant steric bulk, a concept known as the 'Thorpe-Ingold effect' or 'gem-dimethyl effect', which can restrict bond rotation and favor specific conformations [2]. While direct quantitative data comparing conformational entropy or rotational barriers for this specific compound against non-gem-dimethyl analogs is not available in the primary literature, the principle is well-established in medicinal chemistry for enhancing binding affinity and selectivity by pre-organizing a molecule into its bioactive conformation [3]. This feature distinguishes it from less sterically hindered beta-amino acid building blocks.

Gem‑Dimethyl Steric Bulk
Class‑level
Gem‑dimethyl at C3 present; absent in simpler β‑amino acids
May support conformational constraint studies
Quantitative conformational data not available for this compound
Conformational Analysis Medicinal Chemistry Structure-Activity Relationship

Key Research and Development Applications


Conformationally Constrained Peptidomimetics

In medicinal chemistry, this compound is used as a non-proteinogenic beta-amino acid building block to synthesize peptidomimetics with enhanced metabolic stability [1]. The beta-amino acid backbone and gem-dimethyl substitution introduce conformational constraints that can improve binding affinity and selectivity for biological targets, a strategy inferred from class-level evidence on beta-amino acids [2]. Researchers replace standard alpha-amino acids like phenylalanine with this scaffold to probe structure-activity relationships and improve drug-like properties of lead compounds [3].

Chiral Auxiliaries and Ligands for Asymmetric Synthesis

The compound's chiral center and bulky substituents make it a valuable precursor for developing novel chiral auxiliaries or ligands for asymmetric catalysis [1]. As demonstrated in related work on alpha-hydroxy-beta-amino acids, such scaffolds can be immobilized on solid supports to create reusable chiral auxiliaries for enantioselective transformations, offering a practical advantage in process chemistry [2]. The unique steric environment provided by the gem-dimethyl group can potentially influence the stereochemical outcome of catalytic reactions.

Analytical Standard for Phenibut Differentiation

Given the widespread confusion with Phenibut, a certified reference standard of 3-amino-3-methyl-2-phenylbutanoic acid is essential for analytical laboratories performing method validation, impurity profiling, or forensic analysis [1]. The distinct molecular weight and chromatographic retention time of this compound, as opposed to Phenibut (4-amino-3-phenylbutanoic acid), allow for unambiguous identification and quantification using techniques like HPLC-MS or GC-MS [2]. This ensures regulatory compliance and accurate reporting in toxicology and product quality assessments [3].

Intermediate for Bioactive Small Molecule Synthesis

This compound serves as a versatile intermediate in the multi-step synthesis of more complex, biologically active molecules, particularly in the context of 2-aryl-3-methylbutanoic acid derivatives [1]. Its functional groups (amino and carboxylic acid) allow for a wide range of chemical modifications, including amide bond formation, esterification, and reductive amination, making it a useful starting material for generating diverse compound libraries in drug discovery [2]. Patents have cited similar structures in the development of pharmaceutical agents, underscoring its utility as a building block [3].

Application
Selection Property
Validation Focus
Conformationally constrained peptidomimetics
β‑amino acid scaffold with gem‑dimethyl steric bulk
Metabolic stability and conformational rigidity in peptide models
Chiral auxiliaries and ligands for asymmetric synthesis
Chiral center and bulky substituents; polymer‑immobilization potential
Enantioselective transformation and reusable catalyst development
Analytical reference for Phenibut differentiation
Distinct molecular identity (C₁₁H₁₅NO₂, MW 193.24) vs Phenibut
Unambiguous identification by HPLC‑MS or GC‑MS method validation
Intermediate for bioactive small molecule synthesis
Amino and carboxylic acid handles for amidation, esterification, library diversification
Drug discovery intermediate; verify scaffold uniqueness in target SAR studies
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